N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide
Overview
Description
N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide, also known as CCVJ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CCVJ is a fluorescent dye that is capable of binding to proteins and other biomolecules, allowing researchers to visualize and study their interactions in living cells and tissues.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide involves its ability to bind to proteins and other biomolecules through non-covalent interactions. N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide has a high binding affinity for hydrophobic regions of proteins, allowing it to selectively label specific regions of interest. Once bound, N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide emits a fluorescent signal that can be detected and analyzed using specialized imaging techniques.
Biochemical and Physiological Effects:
N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide is a relatively non-toxic compound that does not have any known biochemical or physiological effects. However, its use as a fluorescent probe can have significant effects on the behavior of proteins and other biomolecules. For example, the addition of N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide to a protein solution can alter its conformation and stability, potentially affecting its function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide is its high binding affinity for hydrophobic regions of proteins, which allows for selective labeling of specific regions of interest. N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide is also a relatively stable compound that can be used in a variety of experimental conditions. However, N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide has some limitations in terms of its photostability and potential toxicity at high concentrations. Additionally, the use of N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide as a fluorescent probe requires specialized imaging equipment and expertise.
Future Directions
There are many potential future directions for research involving N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide. One area of interest is the development of new N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide derivatives with improved photostability and binding properties. Another area of research is the use of N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide in the development of new drugs targeting ion channels and other important biomolecules. Additionally, N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide could be used in the development of new imaging techniques for studying protein-protein interactions and other biological processes. Overall, N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide is a promising compound with many potential applications in biomedical research.
Scientific Research Applications
N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide has a wide range of applications in biomedical research. One of the primary uses of N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide is as a fluorescent probe for studying protein-protein interactions. N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide can be conjugated to proteins and other biomolecules, allowing researchers to track their movements and interactions in living cells and tissues. N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide has also been used to study the structure and function of ion channels, which are important targets for drug development.
properties
IUPAC Name |
N-[(E)-3-(4-chloroanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c23-17-10-12-18(13-11-17)25-22(28)20(14-16-8-4-5-9-19(16)24)26-21(27)15-6-2-1-3-7-15/h1-14H,(H,25,28)(H,26,27)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFULMAQSQITCNH-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(4-chloroanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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